molecular formula C9H7IO B1312724 2,3-Dihydro-7-iodoinden-1-one CAS No. 628732-02-5

2,3-Dihydro-7-iodoinden-1-one

Cat. No. B1312724
CAS RN: 628732-02-5
M. Wt: 258.06 g/mol
InChI Key: NKVIZRKBYNZSAX-UHFFFAOYSA-N
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Description

“2,3-Dihydro-7-iodoinden-1-one” is a chemical compound used in various scientific research . Its unique properties enable diverse applications, making it a valuable tool for studying and investigating new scientific.

Scientific Research Applications

  • Synthesis and Kinase Research Applications : The synthesis of related compounds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one demonstrates the exploration of 1,3-dihydro-2H-indol-2-ones (oxindoles) and azaoxindoles, which are analogs to 2,3-Dihydro-7-iodoinden-1-one. These compounds are valuable scaffolds in pharmaceutical research, particularly in kinase research areas (Cheung, Harris, & Lackey, 2001).

  • Iodoindenes Synthesis and Cross-Coupling Applications : The synthesis of iodoindenes, which includes compounds like this compound, is significant for their application in cross-coupling reactions. These reactions are crucial in creating complex molecules for pharmaceutical and material science applications (Howlader et al., 2020).

  • Electrophilic Cyclization and Synthesis of Complex Molecules : A novel method for constructing compounds like 2,3-dihydro-5-iodopyran-4-one through electrophilic cyclization/migration reactions signifies the importance of this compound derivatives in synthesizing more complex molecular structures using organopalladium chemistry (Wen, Liu, & Liang, 2008).

  • Synthesis of Isoindolin-1-ones and Polycyclic Frameworks : The efficient synthesis of 2,3-dihydro-1H-isoindol-1-ones, related to this compound, highlights their potential in assembling complex polycyclic frameworks. This has implications in creating compounds with potential therapeutic uses (Lamblin, Couture, Deniau, & Grandclaudon, 2007).

  • Environmental Applications in Synthesis : The preparation of related compounds, such as 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one, under solvent-free conditions, showcases an environmentally friendly approach to synthesizing these types of molecules. This has significant implications for sustainable chemistry practices (Li-rong, 2010).

properties

IUPAC Name

7-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVIZRKBYNZSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464115
Record name 7-IODO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

628732-02-5
Record name 7-IODO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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